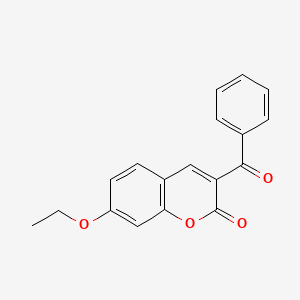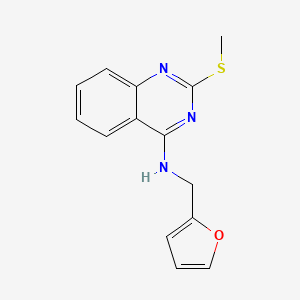![molecular formula C19H15NO4 B2932534 1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862487-67-0](/img/structure/B2932534.png)
1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound . It’s part of a class of compounds known as pyrroles, which are nitrogen-containing heterocycles . Pyrroles are known for their diverse biological and medicinal importance .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes . This affords a high yield of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which easily split off water at boiling in acetic acid and are converted into 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones .Aplicaciones Científicas De Investigación
Electron Transport Layer in Polymer Solar Cells
Research has developed a novel n-type conjugated polyelectrolyte incorporating a diketopyrrolopyrrole (DPP) backbone for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs). The electron-deficient nature and planar structure of DPP enhance conductivity and electron mobility, improving device performance by facilitating electron extraction and reducing recombination at the cathode interface, leading to increased power conversion efficiency (Hu et al., 2015).
Photoluminescent Conjugated Polymers
Another study described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, aiming for applications in electronic devices. These polymers exhibit strong photoluminescence and improved photochemical stability, making them suitable for use in electronic applications (Beyerlein & Tieke, 2000).
Organic Corrosion Inhibitors
Research on 1H-pyrrole-2,5-dione derivatives, including structural analogs of the specified compound, showed effective inhibition of carbon steel corrosion in hydrochloric acid medium. These studies reveal the potential of such compounds as corrosion inhibitors in industrial applications (Zarrouk et al., 2015).
Synthetic Methodologies and Material Properties
A series of symmetrically substituted diketopyrrolopyrrole derivatives were synthesized, characterized, and studied for their optical properties under various conditions. Such research underscores the adaptability of these compounds for use in optoelectronic materials and biological systems due to their water solubility and responsive behavior (Zhang et al., 2014).
Sensor Applications
A study on naphthoquinone-based chemosensors incorporating pyridine or thiophene units, similar in functional groups to the specified compound, highlighted their selectivity towards transition metal ions. Such compounds exhibit potential as chemosensors due to their colorimetric response to metal ions, specifically Cu2+ ions, indicating their application in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the fabrication of organic solar cells , suggesting potential targets could be related to light absorption and energy conversion processes.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of donor-acceptor (d-a) conjugated polymers . These polymers are characterized by their ability to absorb light and convert it into electrical energy, a property that is crucial in the functioning of organic solar cells .
Biochemical Pathways
Given its potential use in organic solar cells, it may play a role in the photoelectric conversion process
Result of Action
Similar compounds have been used in the fabrication of organic solar cells , suggesting that they may have effects on light absorption and energy conversion at the molecular level.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-20-16(11-7-3-5-9-13(11)23-2)15-17(21)12-8-4-6-10-14(12)24-18(15)19(20)22/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGGYZLTZRRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
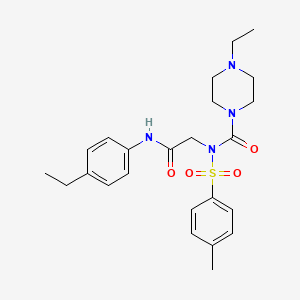
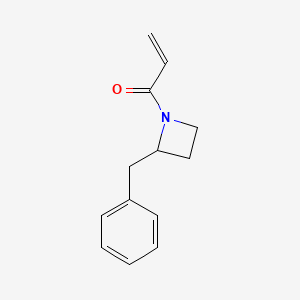

![2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2932456.png)
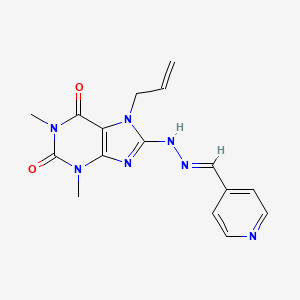
![2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2932459.png)
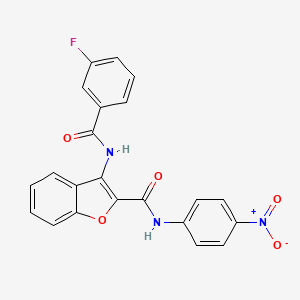

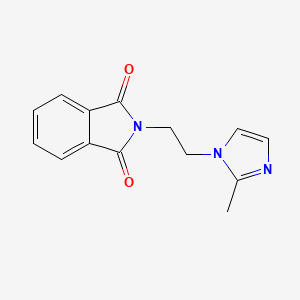
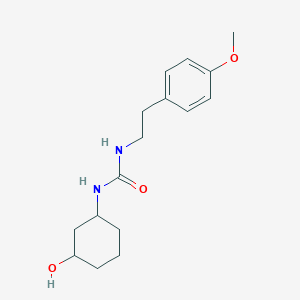
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932469.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2932470.png)
